![molecular formula C50H80N12O13 B1150344 2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1150344.png)
2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[[2-[[1-[2-[[1-[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid is a peptide sequence derived from the cytochrome P450 family of enzymes. These enzymes are involved in the metabolism of various endogenous and exogenous compounds, including drugs, toxins, and carcinogens. Cytochrome P450 CYP1B1 is particularly notable for its role in the metabolism of procarcinogens and its association with certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The peptide sequence NH2-FLDPRPLTV-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods
Industrial production of Cytochrome P450 CYP1B1 peptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cytochrome P450 CYP1B1 primarily undergoes oxidation reactions. These reactions involve the insertion of an oxygen atom into a substrate molecule, facilitated by the enzyme’s heme group and molecular oxygen .
Common Reagents and Conditions
Reagents: Molecular oxygen, NADPH (nicotinamide adenine dinucleotide phosphate), and cytochrome P450 reductase.
Conditions: The reactions typically occur in the endoplasmic reticulum of cells, under physiological conditions (pH 7.4, 37°C).
Major Products
The major products of these oxidation reactions include hydroxylated metabolites of various substrates, such as polycyclic aromatic hydrocarbons and steroid hormones .
Applications De Recherche Scientifique
Cytochrome P450 CYP1B1 has several scientific research applications:
Chemistry: Used in studies of enzyme kinetics and substrate specificity.
Biology: Investigated for its role in cellular metabolism and its expression in different tissues.
Medicine: Studied for its involvement in drug metabolism and its potential as a biomarker for certain cancers.
Industry: Utilized in the development of enzyme-based assays for drug screening and toxicity testing
Mécanisme D'action
Cytochrome P450 CYP1B1 exerts its effects through its monooxygenase activity. The enzyme uses molecular oxygen to insert one oxygen atom into a substrate, forming a hydroxylated product, while the other oxygen atom is reduced to water. This process involves the transfer of electrons from NADPH to the enzyme via cytochrome P450 reductase .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cytochrome P450 CYP1A1
- Cytochrome P450 CYP1A2
- Cytochrome P450 CYP2E1
Uniqueness
Cytochrome P450 CYP1B1 is unique in its substrate specificity and its inducibility by dioxins. It is also distinct in its tissue-specific expression and its association with certain cancers, making it a valuable target for cancer research .
Propriétés
Formule moléculaire |
C50H80N12O13 |
|---|---|
Poids moléculaire |
1057.24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



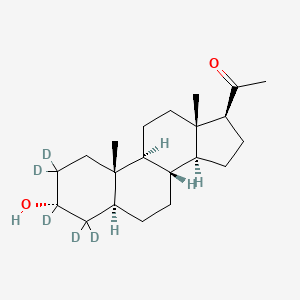
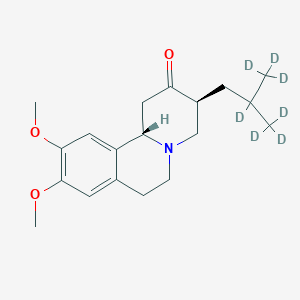
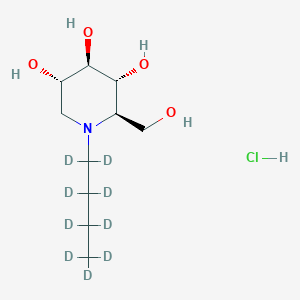


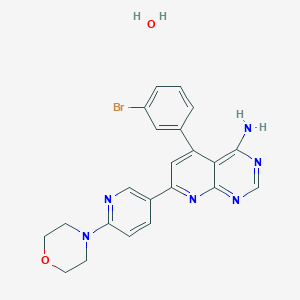
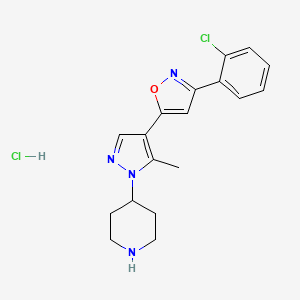
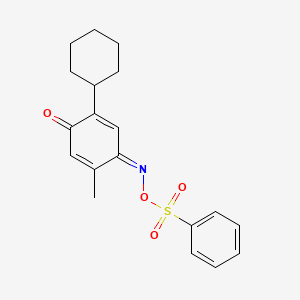
![N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide;dihydrochloride](/img/structure/B1150305.png)

